4-[(2-Methylcyclopentyl)amino]butan-2-ol
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Overview
Description
4-[(2-Methylcyclopentyl)amino]butan-2-ol: 2-methyl-4-{[(2-methylcyclopentyl)methyl]amino}butan-2-ol , is a chemical compound with the following structure:
C10H21NO
It consists of a cyclopentyl ring, an amino group, and a hydroxyl group. The compound’s molecular weight is 171.28 g/mol .
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of 4-[(2-Methylcyclopentyl)amino]butan-2-ol. One common method involves the reduction of the corresponding ketone using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Industrial Production: Industrial production methods may vary, but they typically involve large-scale synthesis using optimized conditions. Detailed industrial processes are proprietary, but the compound can be synthesized efficiently in bulk.
Chemical Reactions Analysis
Reactions: 4-[(2-Methylcyclopentyl)amino]butan-2-ol can undergo various chemical reactions:
Oxidation: It can be oxidized to form the corresponding ketone.
Substitution: The amino group can undergo substitution reactions.
Reduction: The ketone functionality can be reduced back to the alcohol.
Reduction: LiAlH₄ or NaBH₄ in aprotic solvents (e.g., ether).
Oxidation: Oxidizing agents like chromic acid (H₂CrO₄) or potassium permanganate (KMnO₄).
Major Products: The major products depend on the specific reaction conditions. For example, reduction yields the alcohol, while oxidation produces the ketone.
Scientific Research Applications
4-[(2-Methylcyclopentyl)amino]butan-2-ol finds applications in various fields:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activities.
Medicine: May have pharmacological properties.
Industry: Employed in the production of other compounds.
Mechanism of Action
The exact mechanism by which 4-[(2-Methylcyclopentyl)amino]butan-2-ol exerts its effects depends on its specific interactions with molecular targets. Further research is needed to elucidate these mechanisms fully.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, it’s essential to compare this compound with related structures. Researchers often explore analogs to understand structure-activity relationships and identify unique features.
Biological Activity
Chemical Structure and Properties
4-[(2-Methylcyclopentyl)amino]butan-2-ol features a cyclopentyl group and an amino alcohol structure. This unique configuration may influence its interaction with biological systems, particularly in modulating neurotransmitter activity.
Biological Activity Overview
The biological activity of this compound can be inferred from related compounds and preliminary studies:
- Neurotransmitter Modulation : Compounds with similar structures have been shown to act as neurotransmitter modulators. For instance, amine-containing compounds often interact with serotonin and dopamine receptors, potentially influencing mood and cognition.
- Pharmacokinetics : Understanding the pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME) is crucial for evaluating the therapeutic potential of this compound. Studies indicate that similar compounds exhibit favorable pharmacokinetic profiles, suggesting that this compound may also demonstrate beneficial ADME characteristics.
Case Studies
- Neurotransmitter Interaction : A study on structurally related compounds revealed that they could enhance the release of neurotransmitters in vitro. This suggests that this compound might have similar effects, warranting further investigation into its role in neurotransmission.
- Pharmacological Applications : Research on analogs indicates potential applications in treating mood disorders and neurodegenerative diseases. The ability of these compounds to cross the blood-brain barrier enhances their therapeutic prospects.
Data Tables
Property/Activity | Description |
---|---|
Chemical Formula | C10H19NO |
Molecular Weight | 171.27 g/mol |
Potential Activities | Neurotransmitter modulation, antidepressant effects |
Related Compounds | 4-Aminobutan-2-ol, 4-Cyclopentyl-2-methyl-2-butanol |
Synthesis Methods
The synthesis of this compound can be achieved through several organic chemistry techniques. Common methods involve:
- Amine Alkylation : Utilizing alkyl halides to introduce the cyclopentyl group onto the amino alcohol backbone.
- Reduction Reactions : Employing reducing agents to convert ketones or aldehydes into alcohols during synthesis.
These methods may vary in yield and efficiency based on the specific reagents and conditions used.
Properties
Molecular Formula |
C10H21NO |
---|---|
Molecular Weight |
171.28 g/mol |
IUPAC Name |
4-[(2-methylcyclopentyl)amino]butan-2-ol |
InChI |
InChI=1S/C10H21NO/c1-8-4-3-5-10(8)11-7-6-9(2)12/h8-12H,3-7H2,1-2H3 |
InChI Key |
VHSYALHRMWZQGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC1NCCC(C)O |
Origin of Product |
United States |
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